Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate
Overview
Description
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a hexanoate ester
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .
Mode of Action
This compound acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction disturbs the combination of LKB1 with Nur77, leading to changes in the cellular energy metabolism .
Biochemical Pathways
The compound affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway in HepG2 cells and mice primary hepatocytes . The downstream effects include the amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1A) .
Pharmacokinetics
Its ability to ameliorate lipid accumulation in hepg2 cells and primary hepatocytes suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in considerable amelioration of lipid deposition in HepG2 cells and primary hepatocytes . It also improves the expression of phosphorylated AMPKα, LKB1, ACC, and CPT1A . These molecular and cellular effects contribute to the compound’s role in ameliorating the reduction of insulin resistance .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly as an agonist of AMP-activated protein kinase (AMPK). This compound interacts with several biomolecules, including Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77), and serine-threonine kinase 11 (LKB1). The interaction between this compound and these proteins influences the stability and activity of AMPK, which is crucial for energy metabolism .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. In hepatocytes, it ameliorates lipid accumulation by disturbing the combination of LKB1 with Nur77 and activating the AMPK pathway. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved insulin resistance and reduced lipid deposition .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an AMPK agonist. It binds to and stabilizes the Nur77-LKB1 complex, leading to the activation of AMPK. This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1A), which are involved in lipid metabolism. Additionally, this compound influences gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, and its long-term effects include sustained activation of the AMPK pathway and continued amelioration of lipid accumulation in hepatocytes. Degradation of the compound does not significantly impact its efficacy in vitro or in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the AMPK pathway and reduces lipid accumulation without adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and acetyl-CoA carboxylase (ACC), influencing metabolic flux and metabolite levels. The activation of AMPK by this compound leads to increased fatty acid oxidation and decreased lipid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy in modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is essential for its role in stabilizing the Nur77-LKB1 complex and activating the AMPK pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Comparison with Similar Compounds
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl] acetate: Known for its antidiabetic properties through activation of the AMP-activated protein kinase pathway.
2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRXPJGCBXANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258534 | |
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-03-2 | |
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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